molecular formula C15H12ClFN2O4S B2434307 6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide CAS No. 1808424-09-0

6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide

Cat. No.: B2434307
CAS No.: 1808424-09-0
M. Wt: 370.78
InChI Key: XLJWXTNLAABWGE-UHFFFAOYSA-N
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Description

6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with chlorine and fluorine atoms, as well as a sulfonamide group The presence of furan rings attached to the nitrogen atoms of the sulfonamide group adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative, which undergoes chlorination and fluorination to introduce the chlorine and fluorine substituents. The sulfonamide group is then introduced through a reaction with a sulfonyl chloride, followed by the attachment of furan rings via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts to enhance reaction efficiency and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group can enhance its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-2-sulfonamide: Similar structure but with the sulfonamide group attached to a different position on the pyridine ring.

    6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-4-sulfonamide: Another positional isomer with the sulfonamide group at the 4-position.

    6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]benzene-sulfonamide: A benzene ring instead of a pyridine ring.

Uniqueness

The unique combination of chlorine, fluorine, and furan substituents, along with the specific positioning of the sulfonamide group, gives 6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-5-fluoro-N,N-bis(furan-2-ylmethyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O4S/c16-15-14(17)7-13(8-18-15)24(20,21)19(9-11-3-1-5-22-11)10-12-4-2-6-23-12/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJWXTNLAABWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=CO2)S(=O)(=O)C3=CC(=C(N=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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